molecular formula C36H36N2O6 B11551618 Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate

Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate

Cat. No.: B11551618
M. Wt: 592.7 g/mol
InChI Key: DIQSNMZLBHZFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate involves its interaction with molecular targets such as enzymes and receptors. The imino groups can form hydrogen bonds with active sites, while the methoxyphenyl rings can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

Molecular Formula

C36H36N2O6

Molecular Weight

592.7 g/mol

IUPAC Name

bis[4-[(4-methoxyphenyl)iminomethyl]phenyl] octanedioate

InChI

InChI=1S/C36H36N2O6/c1-41-31-21-13-29(14-22-31)37-25-27-9-17-33(18-10-27)43-35(39)7-5-3-4-6-8-36(40)44-34-19-11-28(12-20-34)26-38-30-15-23-32(42-2)24-16-30/h9-26H,3-8H2,1-2H3

InChI Key

DIQSNMZLBHZFLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)OC

Origin of Product

United States

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